![molecular formula C12H6ClF3N4O3 B608221 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid CAS No. 1193383-09-3](/img/structure/B608221.png)

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

JNJ-42041935 ejerce sus efectos inhibiendo la actividad de las enzimas HIF-PHD. Estas enzimas son responsables de la hidroxilación de las subunidades HIF-α, lo que las marca para su degradación en condiciones normóxicas. Al inhibir HIF-PHD, JNJ-42041935 estabiliza las subunidades HIF-α, lo que les permite acumularse y activar la transcripción de genes que responden a la hipoxia. Esto conduce a diversas respuestas celulares, incluyendo aumento de la eritropoyesis, angiogénesis y adaptación metabólica a bajos niveles de oxígeno .

Análisis Bioquímico

Biochemical Properties

Jnj-42041935 controls the biological activity of HIF-PHD . It interacts with HIF-PH1, HIF-PH2, and HIF-PH3 isozymes . The nature of these interactions is competitive, with Jnj-42041935 acting as an active-site binding, iron insensitive, 2-oxoglutarate competitive inhibitor .

Cellular Effects

Jnj-42041935 has been shown to elevate HIF-1α levels in Hep3B cells . This elevation of HIF-1α levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Jnj-42041935 exerts its effects through binding interactions with HIF-PH enzymes, leading to their inhibition . This inhibition can result in changes in gene expression, particularly the elevation of HIF-1α levels .

Temporal Effects in Laboratory Settings

Over time, Jnj-42041935 has been observed to stimulate erythropoietin secretion in mice and reverse inflammation-induced anemia in rats

Dosage Effects in Animal Models

In an inflammation-induced anemia model in rats, 100 µM/kg/day Jnj-42041935 significantly increased the number of circulating reticulocytes and red blood cells

Metabolic Pathways

Jnj-42041935 is involved in the metabolic pathway of HIF-PH enzymes . It interacts with these enzymes as a competitive inhibitor

Métodos De Preparación

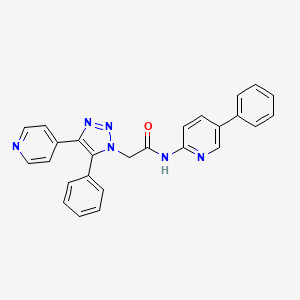

Rutas de síntesis y condiciones de reacción

La síntesis de JNJ-42041935 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo benzimidazol, la introducción del anillo pirazol y la posterior funcionalización para introducir los grupos trifluorometoxi y ácido carboxílico. Las condiciones de reacción típicamente implican el uso de bases fuertes, como el hidruro de sodio, y diversos disolventes orgánicos, incluyendo dimetilsulfóxido (DMSO) y tetrahidrofurano (THF) .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para JNJ-42041935 no están ampliamente documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de técnicas de purificación robustas, como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

JNJ-42041935 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en las posiciones cloro y trifluorometoxi.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias indeseables .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, como grupos alquilo o arilo, en las posiciones cloro o trifluorometoxi .

Aplicaciones Científicas De Investigación

JNJ-42041935 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las enzimas HIF-PHD y su papel en la detección de oxígeno y el metabolismo celular.

Biología: Se emplea en estudios de cultivo celular para investigar los efectos de la estabilización de HIF en la expresión genética y las respuestas celulares a la hipoxia.

Medicina: Se explora como un posible agente terapéutico para afecciones como la anemia, las enfermedades isquémicas y el cáncer, donde la modulación de la actividad de HIF podría tener efectos beneficiosos.

Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a las enzimas HIF-PHD y en el estudio de las vías relacionadas con la hipoxia

Comparación Con Compuestos Similares

Compuestos similares

Dimetiloxalilglicina (DMOG): Otro inhibidor de HIF-PHD que es menos selectivo en comparación con JNJ-42041935.

Cloruro de cobalto: Una sustancia química que estabiliza HIF al inhibir la actividad de HIF-PHD, pero con efectos más amplios en la homeostasis de metales celulares.

IOX2: Un inhibidor selectivo de HIF-PHD con una estructura química diferente pero un mecanismo de acción similar

Singularidad de JNJ-42041935

JNJ-42041935 es único debido a su alta selectividad y potencia como inhibidor de HIF-PHD. Muestra una selectividad mayor que 100 veces sobre el factor que inhibe el factor inducible por hipoxia (FIH) y una mínima afinidad hacia un panel de otros receptores, enzimas y quinasas. Esto lo convierte en una herramienta valiosa para estudiar la regulación de HIF y sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHHASJVTYRJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193383-09-3 |

Source

|

| Record name | JNJ-42041935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-42041935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)